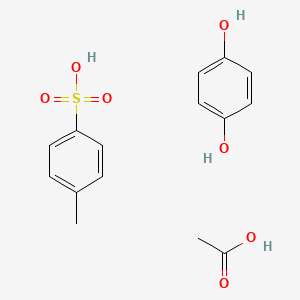
acetic acid;benzene-1,4-diol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “acetic acid;benzene-1,4-diol;4-methylbenzenesulfonic acid” is a complex organic molecule composed of three distinct chemical entities: acetic acid, benzene-1,4-diol (also known as hydroquinone), and 4-methylbenzenesulfonic acid (also known as p-toluenesulfonic acid). Each of these components contributes unique chemical properties to the overall compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the combination of acetic acid, benzene-1,4-diol, and 4-methylbenzenesulfonic acid through a series of chemical reactions. One common method is the esterification reaction, where acetic acid reacts with benzene-1,4-diol in the presence of an acid catalyst to form an ester. Subsequently, 4-methylbenzenesulfonic acid can be introduced to the reaction mixture to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes, where acetic acid and benzene-1,4-diol are reacted in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The addition of 4-methylbenzenesulfonic acid is carefully monitored to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The benzene-1,4-diol component can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonic acid group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the sulfonic acid group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antioxidant properties due to the presence of benzene-1,4-diol.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The benzene-1,4-diol component acts as an antioxidant by scavenging free radicals and preventing oxidative damage. The acetic acid component can act as a mild acid, influencing the pH of the environment and participating in acid-base reactions. The 4-methylbenzenesulfonic acid component can act as a strong acid, participating in various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group.
Toluene-4-sulfonic acid: Similar but with different substituents on the aromatic ring.
Hydroquinone: Contains the benzene-1,4-diol component but lacks the other two components.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct chemical entities, each contributing unique properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
82969-01-5 |
|---|---|
Molecular Formula |
C15H18O7S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
acetic acid;benzene-1,4-diol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H6O2.C2H4O2/c1-6-2-4-7(5-3-6)11(8,9)10;7-5-1-2-6(8)4-3-5;1-2(3)4/h2-5H,1H3,(H,8,9,10);1-4,7-8H;1H3,(H,3,4) |
InChI Key |
NZBLLVCZDAHEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)O.C1=CC(=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















